Cas no 79069-50-4 (Boc-Ala-aldehyde)

Boc-Ala-aldehyde is a protected amino acid derivative featuring an aldehyde functional group, commonly used in peptide synthesis and organic chemistry applications. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality, allowing selective deprotection under acidic conditions. The aldehyde moiety enables versatile reactivity, including reductive amination or nucleophilic addition, making it valuable for constructing modified peptides or heterocyclic compounds. Its stability under standard handling conditions and compatibility with solid-phase peptide synthesis (SPPS) enhance its utility in research and pharmaceutical development. The compound is particularly useful for introducing aldehyde handles in controlled molecular modifications.
Boc-Ala-aldehyde structure
Boc-Ala-aldehyde structure
Product Name:Boc-Ala-aldehyde
CAS No:79069-50-4
MF:C8H15NO3
MW:173.209602594376
MDL:MFCD00143786
CID:60052
PubChem ID:24891592
Update Time:2025-05-22

Boc-Ala-aldehyde Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl (1-oxopropan-2-yl)carbamate
    • Boc-L-alanine aldehyde
    • (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • Boc-Ala-aldehyde
    • Boc-L-alaninal
    • BOC-L-ALANINAL (BOC-L-ALANINE ALDEHYDE)
    • N-T-BOC-L-ALANINAL
    • tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate
    • tert-butyl(S)-1-formylethylcarbamate
    • Boc-alaninal
    • boc-L-alanine
    • N-Boc-L-alaninal
    • Boc-L-Ala-aldehyde
    • (S)-(1-Oxopropan-2-yl)carbamic Acid tert-Butyl Ester
    • (S)-tert-butyl 1-oxopropan-2-ylcarbamate
    • tert-butyl N-[(1S)-1-methyl-2-oxo-ethyl]carbamate
    • Carbamic acid, [(1S)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • (1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • Boc-L-alani
    • 1,1-Dimethylethyl N-[(1S)-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(1S)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • ((S)-1-Methyl-2-oxo-ethyl)carbamic acid tert-butyl ester
    • ((S)-1-Methyl-2-oxoethyl)carbamic acid tert-butyl ester
    • (S)-2-(((tert-Butoxy)carbonyl)amino)propanal
    • (S)-2-(tert-Butoxycarbonylamino)propionaldehyde
    • N-(tert-Butoxycarbonyl)-L-alaninal
    • N-(tert-Butoxycarbonyl)alaninal
    • tert-Butyl ((S)-1-methyl-2-oxoethyl)carbamate
    • tert-Butyl (1S)-1-methyl-2-oxoethylcarbamate
    • tert-Butyl (S)-(1-oxopropan-2-yl)carbamate
    • tert-Butyl N-[(S)-1-methyl-2-oxoethyl]carbamate
    • tert-Butyl-N-[(1S)-1-methyl-2-oxoethyl]carbamate
    • MDL: MFCD00143786
    • Inchi: 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1
    • InChI Key: OEQRZPWMXXJEKU-LURJTMIESA-N
    • SMILES: O(C(N[C@H](C=O)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 173.10500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Density: 1.015
  • Melting Point: 87.0 to 91.0 deg-C
  • Boiling Point: 248.5℃ at 760 mmHg
  • Flash Point: 248.5 °C at 760 mmHg
  • Refractive Index: 1.435
  • PSA: 55.40000
  • LogP: 1.48940
  • Sensitiveness: Sensitive to air

Boc-Ala-aldehyde Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:−20°C

Boc-Ala-aldehyde Pricemore >>

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Boc-Ala-aldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  0 °C → 15 °C; 30 min, 15 °C
Reference
In vitro and in vivo comparative and competitive activity-based protein profiling of GH29 α-L-fucosidases
Jiang, Jianbing; Kallemeijn, Wouter W.; Wright, Daniel W.; van den Nieuwendijk, Adrianus M. C. H.; Rohde, Veronica Coco; et al, Chemical Science, 2015, 6(5), 2782-2789

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  0 °C
Reference
Design and synthesis of fused tetrahydroisoquinoline-iminoimidazolines
Moas-Heloire, Valeria; Renault, Nicolas; Batalha, Vania; Arias, Angela Rincon; Marchivie, Mathieu ; et al, European Journal of Medicinal Chemistry, 2015, 106, 15-25

Production Method 3

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -70 °C
1.2 15 min, -70 °C; 20 min, -70 °C
1.3 Reagents: Triethylamine ;  30 min, -70 °C; 30 min, -70 °C → rt
Reference
Aerobic amide bond formation with N-hydroxysuccinimide
Yao, Haoyi; Yamamoto, Kana, Chemistry - An Asian Journal, 2012, 7(7), 1542-1545

Production Method 4

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C
Reference
3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids as peptide bond replacements
Jones, Raymond C. F.; Seager, Laura E.; Elsegood, Mark R. J., Synlett, 2011, (2), 211-214

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -20 °C; 20 min, -20 °C
Reference
Total Synthesis, Stereochemical Assignment, and Antimalarial Activity of Gallinamide A
Conroy, Trent; Guo, Jin T.; Linington, Roger G.; Hunt, Nicholas H.; Payne, Richard J., Chemistry - A European Journal, 2011, 17(48), 13544-13552

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -20 °C; 20 min, -20 °C
1.2 Reagents: Ethyl acetate
Reference
Total Synthesis and Antimalarial Activity of Symplostatin 4
Conroy, Trent; Guo, Jin-T.; Hunt, Nicholas H.; Payne, Richard J., Organic Letters, 2010, 12(23), 5576-5579

Production Method 7

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Dess-Martin periodinane Solvents: Dichloromethane
Reference
An efficient method for preparation of optically active N-protected α-amino aldehydes from N-protected α-amino alcohols
Soucek, Milan; Urban, Jan, Collection of Czechoslovak Chemical Communications, 1995, 60(4), 693-6

Production Method 8

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Cyclohexane ;  -78 °C; 0.75 h, -78 °C
1.2 Solvents: Methanol ;  -78 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water
Reference
Imino glycals via ruthenium-catalyzed RCM and isomerization
Schmidt, Bernd; Hauke, Sylvia; Muehlenberg, Nino, Synthesis, 2014, 46(12), 1648-1658

Production Method 9

Reaction Conditions
1.1 Reagents: Amberlite IRA 900 (reaction products with bisacetoxybromate or hypochlorite) Catalysts: Tempo Solvents: Dichloromethane ;  2 h, rt
Reference
Polymer-supported bisacetoxybromate(I) anion - an efficient co-oxidant in the TEMPO-mediated oxidation of primary and secondary alcohols
Brunjes, Marco; Sourkouni-Argirusi, Georgia; Kirschning, Andreas, Advanced Synthesis & Catalysis, 2003, 345(5), 635-642

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Synthesis of chiral phosphono-peptide nucleic acid monomers
Wu, Yun; Xu, Jie-Cheng, Huaxue Xuebao, 2001, 59(10), 1660-1666

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
A convenient synthesis of chiral peptide nucleic acid (PNA) monomers
Kosynkina, Larisa; Wang, Wei; Liang, T. Chyau, Tetrahedron Letters, 1994, 35(29), 5173-6

Production Method 12

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Reference
Rearrangement, racemization and decomposition of peptides in aqueous solution
Sepetov, N. F.; Krymskii, M. A.; Ovchinnikov, M. V.; Bespalova, Z. D.; Isakova, O. L.; et al, Peptide Research, 1991, 4(5), 308-13

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Rational design of the first difluorostatone-based PfSUB1 inhibitors
Giovani, Simone; Penzo, Maria; Brogi, Simone; Brindisi, Margherita; Gemma, Sandra; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3582-3586

Production Method 14

Reaction Conditions
1.1 Reagents: 1-Methylpiperazine ,  Vitride Solvents: Toluene ;  rt → 0 °C; 0 °C; 0.5 h, 0 °C
1.2 Solvents: Toluene ;  -10 °C; 90 min, -10 °C
1.3 Reagents: Water
Reference
A mild and efficient synthesis of chiral N-Boc-α-aminoaldehydes
Hu, Bin; Xiao, Kun; Shen, Jing Kang, Chinese Chemical Letters, 2006, 17(9), 1162-1164

Boc-Ala-aldehyde Raw materials

Boc-Ala-aldehyde Preparation Products

Boc-Ala-aldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:79069-50-4)Boc-Ala-aldehyde
Order Number:A847620
Stock Status:in Stock
Quantity:5g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:15
Price ($):194.0/554.0/1665.0
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Additional information on Boc-Ala-aldehyde

Comprehensive Guide to Boc-Ala-aldehyde (CAS No. 79069-50-4): Properties, Applications, and Industry Insights

Boc-Ala-aldehyde (CAS No. 79069-50-4), a versatile N-Boc-protected amino aldehyde, is a critical building block in peptide synthesis and medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and an aldehyde functional group, makes it indispensable for constructing complex molecular architectures. Researchers and pharmaceutical developers frequently search for Boc-Ala-aldehyde suppliers, synthesis protocols, and stability data, reflecting its growing demand in drug discovery pipelines.

The compound’s role in peptide coupling reactions aligns with current trends in bioconjugation and targeted drug delivery. With the rise of ADC (Antibody-Drug Conjugate) therapies, Boc-Ala-aldehyde CAS 79069-50-4 has gained attention as a linker precursor. Its aldehyde moiety enables selective reactions with hydrazine or hydroxylamine groups, a feature leveraged in click chemistry applications. Recent PubMed-indexed studies highlight its utility in protease inhibitor design, addressing therapeutic areas like oncology and viral infections.

From a technical perspective, Boc-Ala-aldehyde exhibits optimal stability under inert atmospheres but requires storage at -20°C to prevent degradation—a key consideration for buyers evaluating long-term storage conditions. Analytical data (HPLC, NMR) typically shows ≥95% purity for research-grade material, though GMP-grade Boc-Ala-aldehyde is available for preclinical development. The compound’s molecular weight (173.21 g/mol) and solubility in DCM/THF are frequently queried parameters in chemical databases.

Innovative applications extend to macrocyclization strategies, where the aldehyde group facilitates intramolecular reductive amination. This aligns with industry demand for constrained peptides—a hot topic in peptide therapeutics due to their enhanced bioavailability. Patent analyses reveal increasing use of CAS 79069-50-4 in peptidomimetic design, particularly for GPCR-targeted drugs. Suppliers should note that searches for Boc-Ala-aldehyde price trends and bulk purchase options have surged by 40% year-over-year in chemical procurement platforms.

Environmental and handling considerations are equally pertinent. While not classified as hazardous, best practices recommend using anhydrous reaction conditions to preserve the aldehyde functionality. This matches broader industry shifts toward green chemistry principles, where researchers seek solvent-free Boc-Ala-aldehyde reactions or water-compatible protocols. Technical forums frequently discuss column chromatography purification methods versus recrystallization techniques for this compound.

Emerging opportunities exist in combinatorial chemistry workflows, where 79069-50-4 serves as a scaffold for diversity-oriented synthesis. The compound’s compatibility with solid-phase peptide synthesis (SPPS) makes it valuable for high-throughput screening libraries. Recent breakthroughs in continuous flow chemistry have also enabled safer handling of aldehydes like Boc-Ala-aldehyde, addressing user concerns about air-sensitive compound management.

For analytical chemists, Boc-Ala-aldehyde characterization presents specific challenges. The FTIR carbonyl stretch (1720 cm⁻¹) and ¹H NMR aldehyde proton (9.5 ppm) are diagnostic features often referenced in spectral databases. Quality control discussions emphasize HPLC method development using C18 columns with 0.1% TFA modifier, reflecting common user queries about purity analysis techniques.

The market outlook remains robust, driven by expanding peptide-based drug pipelines. With over 60 peptide therapeutics in Phase III trials (2024 data), demand for Boc-protected amino aldehydes is projected to grow at 8.2% CAGR. Strategic partnerships between custom synthesis providers and biotechs are accelerating access to CAS 79069-50-4 derivatives, particularly for next-generation peptide conjugates.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79069-50-4)Boc-Ala-aldehyde
A847620
Purity:99%/99%/99%
Quantity:5g/25g/100g
Price ($):194.0/554.0/1665.0
Email